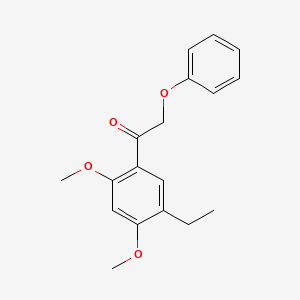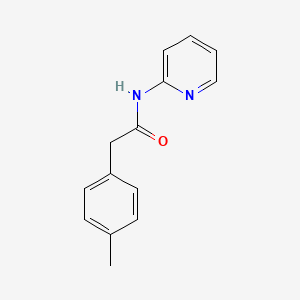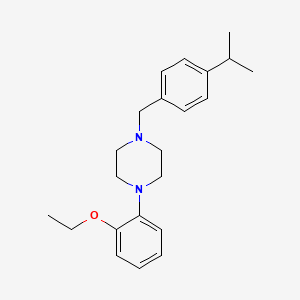
1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone, also known as EMDPEE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. EMDPEE is a derivative of 2,4-dimethoxyphenethylamine, which is a natural compound found in certain plants.
Wirkmechanismus
The exact mechanism of action of 1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. 1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. 1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of genes involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone in lab experiments is its low cost and ease of synthesis. 1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using 1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone. One potential direction is to further investigate its potential use as an anti-cancer agent. Another direction is to explore its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone and to identify potential side effects associated with its use.
In conclusion, 1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone is a promising chemical compound that has potential applications in various fields such as medicine and biochemistry. Its low cost and ease of synthesis make it a viable option for large-scale production, and its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify potential side effects associated with its use.
Synthesemethoden
The synthesis of 1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone involves the reaction between 2,4-dimethoxyphenethylamine and phenoxyacetyl chloride in the presence of a base. The resulting product is then purified through a series of chromatography techniques. The synthesis of 1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone is a relatively simple and cost-effective process, which makes it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various diseases such as arthritis, fever, and pain. 1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-(5-ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-4-13-10-15(18(21-3)11-17(13)20-2)16(19)12-22-14-8-6-5-7-9-14/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEFOHYWZHVLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)OC)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-2,4-dimethoxyphenyl)-2-phenoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5860719.png)

![methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5860737.png)
![5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5860745.png)
![7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5860751.png)
![ethyl [1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5860757.png)


![N-(3,4-dimethylphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5860785.png)
![4-isopropyl 2-methyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5860801.png)
![9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5860809.png)

![5-chloro-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B5860815.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5860816.png)